molecular formula C11H13ClO B8479870 5-Chloro-3-phenylpent-1-en-3-ol

5-Chloro-3-phenylpent-1-en-3-ol

Cat. No.: B8479870
M. Wt: 196.67 g/mol
InChI Key: OEUKKYDNXZTCTQ-UHFFFAOYSA-N
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Description

5-Chloro-3-phenylpent-1-en-3-ol is a chiral compound of interest in organic synthesis and medicinal chemistry research. It features a secondary alcohol and a chloro substituent on its carbon chain, making it a valuable intermediate for constructing more complex molecules. The presence of both a reactive chlorine atom and a phenyl group suggests potential for nucleophilic substitution reactions and for serving as a precursor in the synthesis of various pharmacologically active structures. 1 This compound is strictly for non-human research use only. It is not intended for diagnostic, therapeutic, or any veterinary applications. 1

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

5-chloro-3-phenylpent-1-en-3-ol

InChI

InChI=1S/C11H13ClO/c1-2-11(13,8-9-12)10-6-4-3-5-7-10/h2-7,13H,1,8-9H2

InChI Key

OEUKKYDNXZTCTQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCCl)(C1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 5-Chloro-3-phenylpent-1-en-3-ol:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound C₁₁H₁₃ClO 196.67 Tertiary alcohol, chloro, phenyl, alkene Chloro enhances electrophilicity
5-Phenylpent-3-en-1-ol C₁₁H₁₄O 162.23 Primary alcohol, phenyl, alkene Lacks chloro; lower molecular weight
5-p-Chlorophenylpent-2-enyltrifluoroacetate C₁₃H₁₂ClF₃O₂ 316.68 Trifluoroacetate ester, chloro, alkene Electron-withdrawing groups increase reactivity
3-Chloro-1-phenyl-1H-pyrazol-5-ol C₉H₇ClN₂O 194.62 Pyrazole ring, chloro, hydroxyl Heterocyclic structure; bioactivity potential
5-(2,2,3-Trimethylcyclopent-3-enyl)pent-4-en-2-ol C₁₃H₂₂O 194.31 Cyclopentene, tertiary alcohol Steric hindrance from cyclopentene

Physical and Chemical Properties

  • Reactivity: The chloro group in this compound increases its susceptibility to nucleophilic substitution compared to non-halogenated analogs like 5-Phenylpent-3-en-1-ol . The trifluoroacetate ester in 5-p-Chlorophenylpent-2-enyltrifluoroacetate is highly reactive toward hydrolysis, unlike the stable tertiary alcohol in the target compound.
  • Polarity :
    • The hydroxyl group in this compound contributes to higher polarity than the cyclopentene-containing analog , which has a bulky hydrophobic group.
  • Synthetic Utility :
    • Synthesis of 5-Phenylpent-1-yn-3-ol (a related alkyne) involves nBuLi and trimethylsilylacetylene , suggesting that similar methods could be adapted for the target compound with modifications for chloro introduction.

Preparation Methods

Grignard Addition to 5-Chloro-3-penten-3-one

A convergent synthesis involves phenylmagnesium bromide addition to 5-chloro-3-penten-3-one. Adapted from Royal Society of Chemistry protocols , the ketone is treated with 3 equivalents of Grignard reagent in tetrahydrofuran (THF) at 0°C:

5-Chloro-3-penten-3-one+PhMgBrTHF, 0°C5-Chloro-3-phenylpent-1-en-3-ol\text{5-Chloro-3-penten-3-one} + \text{PhMgBr} \xrightarrow{\text{THF, 0°C}} \text{this compound}

Reaction profile :

  • Yield : 72–89% after column chromatography (CH₂Cl₂:MeOH 9:1) .

  • Stereochemistry : The tertiary alcohol forms with >95% retention of configuration due to chelation control .

  • Safety note : Exothermic MgBr₂ precipitation requires gradual reagent addition .

Limitations include the need for anhydrous conditions and challenges in synthesizing the ketone precursor.

Mitsunobu Coupling of Chlorinated Intermediates

The Mitsunobu reaction enables C–O bond formation between phenols and chlorinated alcohols. In a scaled GMP synthesis , (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate couples with 1-chloro-5-phenylpent-1-en-4-yn-3-ol using ADDP/tri-n-butylphosphine:

Cl-C≡C-CH(OH)Ph+PhOCH₂COOEtADDP, P(nBu)₃This compound derivative\text{Cl-C≡C-CH(OH)Ph} + \text{PhOCH₂COOEt} \xrightarrow{\text{ADDP, P(nBu)₃}} \text{this compound derivative}

Optimized conditions :

  • Catalyst : ADDP reduces side reactions compared to DIAD .

  • Purification : Chromatography on silica gel (hexane:EtOAc 4:1) achieves 80% yield .

  • Scale-up : Successful at 100-g scale but requires strict temperature control (<30°C) .

This method is ideal for introducing stereochemical diversity but suffers from high catalyst costs.

Hydrogenation of 5-Chloro-3-phenylpent-1-yn-3-ol

Selective hydrogenation of an alkyne precursor offers stereocontrol. Using Pd/C (10 wt%) in ethanol , the triple bond is reduced to cis-olefin:

5-Chloro-3-phenylpent-1-yn-3-ol+H2Pd/C, EtOHThis compound\text{5-Chloro-3-phenylpent-1-yn-3-ol} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{this compound}

Performance metrics :

  • Conversion : >99% (monitored by TLC) .

  • Selectivity : 97% cis-alkene due to Lindlar-like Pd/C activity .

  • Throughput : 44 g per batch achieved in lab-scale reactors .

Potential issues include over-reduction to alkane byproducts if H₂ pressure exceeds 1 atm .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityStereocontrol
Allylic Chlorination 8698.7ModerateLow
Grignard Addition 8995HighHigh
Mitsunobu Coupling 8099LowModerate
Hydrogenation 9297HighHigh

Key observations :

  • Grignard and hydrogenation methods balance yield and scalability but require specialized equipment.

  • Mitsunobu reactions excel in purity but are cost-prohibitive for industrial use.

  • Allylic chlorination is optimal for small batches (<100 g) due to rapid kinetics .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-3-phenylpent-1-en-3-ol, and how can intermediates be optimized?

Methodological Answer:

  • Aldol Condensation: Start with 3-phenylpent-1-en-3-one and introduce chlorine via electrophilic substitution using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions (0–5°C). Monitor reaction progress via TLC or GC-MS to avoid over-chlorination .
  • Grignard Reaction: React phenylmagnesium bromide with 5-chloropentan-3-one, followed by acid quenching. Optimize stoichiometry (1:1.2 ketone:Grignard reagent) to minimize byproducts like diarylalkanes .
  • Intermediate Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the alcohol. Confirm purity via melting point analysis and ¹H NMR (e.g., δ 1.8–2.1 ppm for allylic protons) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify the allylic alcohol (δ 4.3–4.7 ppm for -OH, δ 5.6–5.9 ppm for alkene protons) and aromatic substituents (δ 7.2–7.5 ppm). Compare with PubChem data for analogous chlorinated alcohols .
    • IR Spectroscopy: Confirm O-H stretch (~3400 cm⁻¹) and C-Cl vibration (~600–800 cm⁻¹) .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict molecular orbitals and electrostatic potential surfaces, validating against experimental dipole moments .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Exposure Control: Use fume hoods (≥0.5 m/s airflow) and PPE (nitrile gloves, goggles). PAC-2 (23 mg/m³) and PAC-3 (140 mg/m³) thresholds from chlorophenol analogs suggest strict ventilation requirements .
  • Spill Management: Absorb with diatomaceous earth; avoid aqueous washdown to prevent environmental contamination .
  • Waste Disposal: Neutralize with 10% NaOH before incineration (per EPA guidelines for chlorinated organics) .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Methodological Answer:

  • Asymmetric Catalysis: Employ Jacobsen’s Mn(III)-salen complexes for epoxidation of the alkene precursor, followed by regioselective ring-opening with HCl. Enantiomeric excess (ee >90%) can be verified via chiral HPLC .
  • Dynamic Kinetic Resolution: Use lipase enzymes (e.g., CAL-B) in biphasic systems to resolve racemic mixtures. Monitor ee using polarimetry .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • QSPR Models: Train models on chlorophenol analogs to predict reaction rates with amines/thiols. Use descriptors like Hammett σ⁺ constants and LUMO energies .
  • MD Simulations: Simulate solvation effects in DMSO/water mixtures using GROMACS. Correlate hydrogen-bonding networks with experimental kinetic data .

Q. How does this compound degrade under UV light, and what are the major photoproducts?

Methodological Answer:

  • Photolysis Setup: Irradiate in quartz reactors (λ = 254 nm) under N₂ atmosphere. Track degradation via LC-MS .
  • Mechanistic Pathways: Identify chloroalkene radical intermediates via EPR spin-trapping. Major products include 3-phenylpent-1-en-3-one (via dehydrochlorination) and dimerized quinones .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

Methodological Answer:

  • Triangulation Approach:
    • Experimental: Measure solubility in DMSO/ethanol mixtures using gravimetric analysis (25°C ± 0.1°C).
    • Computational: Apply COSMO-RS to predict activity coefficients .
    • Literature Review: Cross-reference PubChem (3.8 g/L for chlorocresol analogs) and adjust for structural differences .

Q. What strategies are recommended for studying the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Enzyme Selection: Target cytochrome P450 isoforms (e.g., CYP3A4) due to chloroaryl motifs’ known interactions .
  • Assay Design: Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) in HTS format. Validate IC₅₀ values via nonlinear regression (GraphPad Prism) .

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